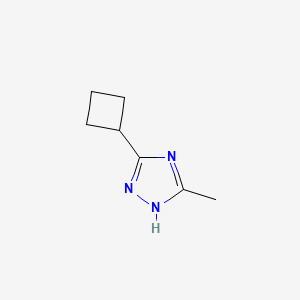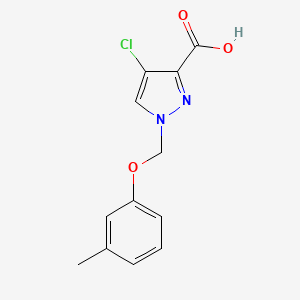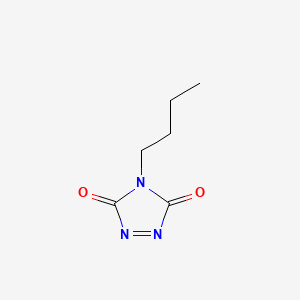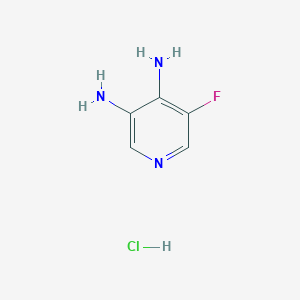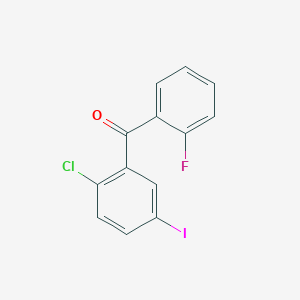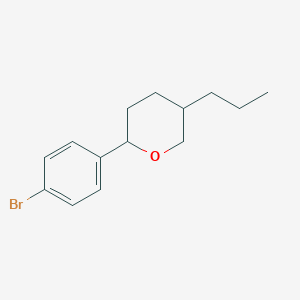
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a pharmaceutical intermediate compound that is used in the synthesis of various drugs, including anticancer agents like Lorlatinib . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of 4-bromo-1-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Scientific Research Applications
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is primarily related to its role as an intermediate in drug synthesis. In the context of its use in anticancer drugs, it contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways involved in cancer cell proliferation and survival. For example, Lorlatinib targets the anaplastic lymphoma kinase (ALK) pathway, inhibiting the growth of cancer cells .
Comparison with Similar Compounds
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: This compound has a cyano group instead of a hydrogen atom at the 5-position of the pyrazole ring, which can influence its reactivity and applications.
tert-Butyl ((4-chloro-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: The substitution of bromine with chlorine can affect the compound’s chemical properties and its suitability for different reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting impact on its chemical behavior and applications.
Properties
Molecular Formula |
C11H18BrN3O2 |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)7-9-8(12)6-15(5)13-9/h6H,7H2,1-5H3 |
InChI Key |
BAQOGZIWCLGYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



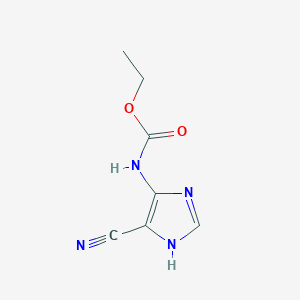
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)
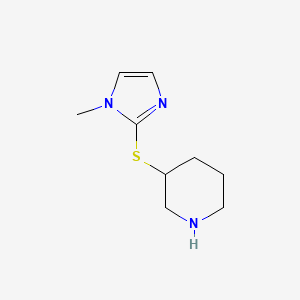


![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
